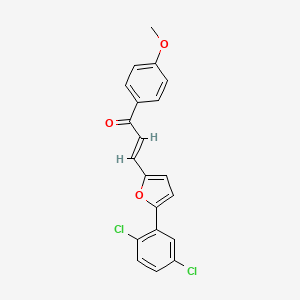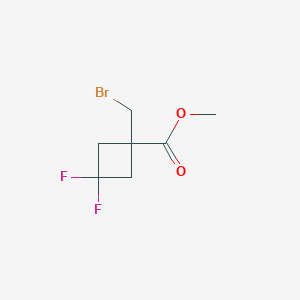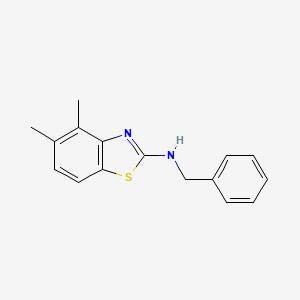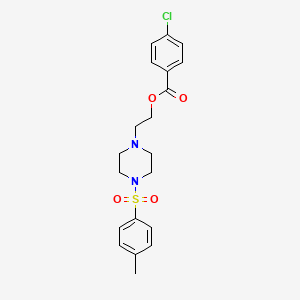
(E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . The compound also has a dichlorophenyl group, a methoxyphenyl group, and a prop-2-en-1-one group .
Molecular Structure Analysis
The molecular formula of this compound is C20H14Cl2O3, and it has a molecular weight of 373.229 . The presence of the furan ring, dichlorophenyl group, methoxyphenyl group, and prop-2-en-1-one group would contribute to the overall structure and properties of the molecule.Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 517.4±50.0 °C at 760 mmHg . Other physical and chemical properties like solubility, stability, and reactivity would depend on the specific conditions and might need to be determined experimentally.Scientific Research Applications
Microwave Assisted Synthesis and Biological Evaluation
Microwave irradiation methods have been employed for the synthesis of novel pyrazoline derivatives, showing significant in vivo anti-inflammatory and in vitro antibacterial activities. This approach is highlighted for its efficiency, yielding higher product output in an environmentally friendly manner with reduced reaction times. The synthesized compounds, including those structurally similar to (E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, were evaluated for their biological activities, with some exhibiting potent antibacterial properties. This suggests potential applications in developing new therapeutic agents (Ravula et al., 2016).
Antioxidant Properties and Molecular Modeling
Research into novel chalcone derivatives synthesized from reactions involving furan compounds has shown that these compounds possess significant antioxidant properties. The use of TiO2-ZnS in ethanol under reflux conditions facilitated the synthesis of these derivatives, which demonstrated potent in vitro antioxidant activity. This research highlights the importance of understanding the molecular interactions and the potential of such compounds as antioxidants, with (E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one serving as a structural reference for these studies (Prabakaran et al., 2021).
Photochromic Properties and Molecular Structure
The synthesis and study of new hetarylethenes, including furan derivatives, have revealed their photochromic properties in solution, with (E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one likely being of interest for similar applications. These compounds exhibit fluorescence and are characterized by thermal stability, indicating potential for use in materials science and photonic applications (Makarova et al., 2011).
Photophysical Properties in Diverse Solvents
The study of chalcone derivatives' absorption and fluorescence in various solvents has provided insights into the effects of solvent polarity on their photophysical properties. This research, by exploring intramolecular charge transfer interactions and determining dipole moment changes, offers a deeper understanding of the electronic properties of these compounds, which could inform their use in optoelectronic and sensor applications (Kumari et al., 2017).
properties
IUPAC Name |
(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2O3/c1-24-15-5-2-13(3-6-15)19(23)10-7-16-8-11-20(25-16)17-12-14(21)4-9-18(17)22/h2-12H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWCGFCJEOZUEK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopentyl-2-imino-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2679584.png)
![7-Fluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2679585.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-6-fluoro-1,3-benzoxazole](/img/structure/B2679587.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2679589.png)


![2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2679594.png)
![[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol](/img/structure/B2679595.png)
![N-(1-cyanocycloheptyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2679597.png)



![4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2679607.png)